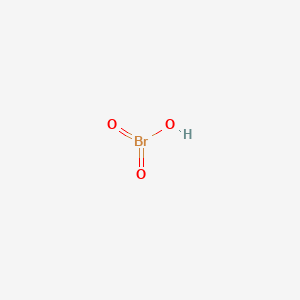
Bromic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromic acid is a bromine oxoacid. It is a conjugate acid of a bromate.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Bromic acid is instrumental in the pharmaceutical industry, particularly in the synthesis of bromine-containing compounds. Its applications include:
- Synthesis of Active Pharmaceutical Ingredients (APIs) : this compound is used in the bromination of organic molecules, which enhances the bioactivity of drugs. This process is crucial for developing antibiotics, antiviral agents, and anti-cancer drugs. For example, brompheniramine, an antihistamine, is synthesized using this compound as a key reagent .
- Prodrug Activation : In some instances, this compound facilitates the activation of prodrugs—inactive compounds that convert into active drugs upon metabolism. This application is vital for optimizing drug pharmacokinetics .
Chemical Manufacturing
In chemical manufacturing, this compound serves as a versatile reagent:
- Synthesis of Brominated Compounds : It is extensively used to produce brominated solvents and flame retardants. These compounds have applications ranging from industrial cleaning agents to agricultural chemicals .
- Polymer Production : this compound acts as a catalyst in the polymerization of vinyl compounds, contributing to the production of various plastics and polymers .
Analytical Chemistry
This compound plays a crucial role in analytical chemistry:
- Reagent for Chemical Analysis : It is commonly utilized in laboratories for preparing samples for spectroscopic analysis and synthesizing other brominated compounds. Its strong oxidizing properties make it effective in various analytical procedures .
Water Treatment
This compound finds applications in water treatment processes:
- Disinfection : It can be used to generate bromine gas for disinfection purposes in swimming pools and cooling towers, effectively controlling bacterial growth and algae proliferation .
Case Studies and Research Findings
Several studies highlight the importance of this compound in various applications:
- A study on the kinetics of Belousov-Zhabotinsky oscillating chemical reactions emphasizes the significance of this compound's acidity in modeling these complex reactions. The research indicates that understanding the pKa values of this compound is essential for accurate kinetic modeling .
- Research into hydrothis compound (a related compound) outlines its extensive use in pharmaceuticals and polymer production, showcasing similarities with this compound's applications .
Data Table: Applications Overview
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Pharmaceuticals | Synthesis of APIs (e.g., antibiotics) | Enhances drug efficacy |
| Chemical Manufacturing | Production of solvents and flame retardants | Versatile reagent for diverse chemical processes |
| Analytical Chemistry | Sample preparation and synthesis | Facilitates accurate chemical analysis |
| Water Treatment | Disinfection processes | Controls microbial growth |
Análisis De Reacciones Químicas
Role in the Belousov-Zhabotinsky (BZ) Reaction
Bromic acid serves as the primary oxidant in BZ reactions, where it drives oscillatory redox cycles catalyzed by transition metals (e.g., Ce³⁺/Ce⁴⁺, Fe²⁺/Fe³⁺) .
Reaction Mechanism:
-
Autocatalytic Oxidation :
HBrO3+HBrO2→2BrO2∙+H2O
BrO2∙+Ce3++H+→Ce4++HBrO2
This step amplifies HBrO₂ and Ce⁴⁺ concentrations autocatalytically . -
Inhibition by Bromide :
HBrO2+Br−+H+→2HOBr
Br⁻ suppresses autocatalysis by consuming HBrO₂, forming hypobromous acid (HOBr) . -
Regeneration of Br⁻ :
Ce⁴⁺ oxidizes organic reductants (e.g., malonic acid) to brominated byproducts, which release Br⁻ and reset the cycle .
Structural Insights
This compound exhibits multiple isomers, with HOBrO₂ identified as the most stable configuration. Bond lengths calculated via high-level computational methods are shown below :
| Isomer | Br–O Bridged (Å) | Br–O Terminal (Å) |
|---|---|---|
| HOOOBr | 1.867 | — |
| HOOBrO | 1.919 | 1.635 |
| HOBrO₂ | 1.844 | 1.598 |
| HBrO₃ | — | 1.586 |
Decomposition Pathways
This compound decomposes through two primary routes:
-
Thermal Decomposition :
4HBrO3→2Br2+5O2+2H2O -
Acid-Base Reactions :
Neutralization with bases yields bromate salts:
HBrO3+NaOH→NaBrO3+H2O
Comparative Reactivity
| Reaction Type | This compound (HBrO₃) | Bromous Acid (HBrO₂) |
|---|---|---|
| Oxidizing Strength | Strong | Moderate |
| Stability | Low (decomposes to Br₂) | Very low (decomposes rapidly) |
| Role in BZ Reaction | Primary oxidant | Intermediate oxidizer |
This compound’s utility in oscillatory reactions and synthetic chemistry stems from its potent oxidizing capacity and dynamic decomposition behavior. Its interplay with bromide ions in the BZ reaction exemplifies feedback mechanisms central to nonlinear chemical dynamics . Further studies on its isomerization barriers and catalytic cycles could refine predictive models for complex reaction networks.
Propiedades
Número CAS |
7789-31-3 |
|---|---|
Fórmula molecular |
HBrO3 BrHO3 |
Peso molecular |
128.91 g/mol |
Nombre IUPAC |
bromic acid |
InChI |
InChI=1S/BrHO3/c2-1(3)4/h(H,2,3,4) |
Clave InChI |
SXDBWCPKPHAZSM-UHFFFAOYSA-N |
SMILES |
OBr(=O)=O |
SMILES canónico |
OBr(=O)=O |
Key on ui other cas no. |
7789-31-3 |
Sinónimos |
bromic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















